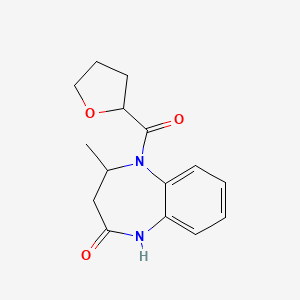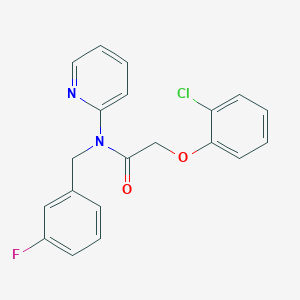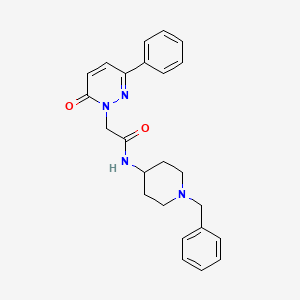
N-1H-benzimidazol-6-yl-4-bromobenzamide
Übersicht
Beschreibung
“N-1H-benzimidazol-6-yl-4-bromobenzamide” is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The molecular formula is C14H10BrN3O with an average mass of 316.153 Da .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various reactive intermediates . For instance, a series of new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various techniques. For example, experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G (d,p) basis set .Chemical Reactions Analysis
Benzimidazole derivatives show biological activities such as antibacterial, antifungal . They are also used in the synthesis of species that possess significant pharmaceutical properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzimidazole derivatives, including N-(1H-benzimidazol-5-yl)-4-bromobenzamide, have shown significant potential as antimicrobial agents. They are known to be effective against a range of microorganisms and are particularly valuable due to their inhibitory activity and selectivity ratio . The compound’s structure allows it to interact with microbial proteins, disrupting their function and leading to the organism’s death.
Anticancer Properties
The benzimidazole core is a common feature in many anticancer drugs. Its derivatives can interact with biopolymers within the cell, potentially interfering with cell division and tumor growth. Research into N-(1H-benzimidazol-5-yl)-4-bromobenzamide could reveal its efficacy in targeting cancer cells, making it a candidate for further drug development .
Corrosion Inhibition
In the field of materials science, benzimidazole compounds have been utilized as corrosion inhibitors. Their molecular structure can form a protective layer on metals, preventing oxidative damage. This application is crucial in extending the lifespan of metal components in various industries .
Hormone Antagonism
Benzimidazole derivatives have been explored as non-peptide luteinizing hormone-releasing hormone (LHRH) antagonists. This application is significant in the treatment of hormone-sensitive conditions, such as certain cancers and reproductive disorders .
Wirkmechanismus
Target of Action
The primary target of N-(1H-benzimidazol-5-yl)-4-bromobenzamide is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR), which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
N-(1H-benzimidazol-5-yl)-4-bromobenzamide interacts with its target by binding to the IRE1 enzyme. This interaction leads to the activation of the enzyme, which then splices XBP1 mRNA to generate a potent transcriptional activator . The activation of XBP1 mRNA results in the upregulation of various genes that assist in protein folding, secretion, and degradation to restore normal cell function .
Biochemical Pathways
The compound primarily affects the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response related to the endoplasmic reticulum. When misfolded or unfolded proteins accumulate in the endoplasmic reticulum lumen, the UPR is activated to restore normal cell function .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, are crucial factors that influence its therapeutic efficacy .
Result of Action
The activation of the UPR pathway by N-(1H-benzimidazol-5-yl)-4-bromobenzamide leads to the upregulation of various genes that assist in protein folding, secretion, and degradation. This helps to restore normal cell function and alleviate the stress associated with protein misfolding .
Zukünftige Richtungen
Benzimidazole derivatives have found numerous applications in organic synthesis . The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry . Therefore, future research could focus on developing new synthetic methodologies for benzimidazole derivatives and exploring their potential applications in various fields.
Eigenschaften
IUPAC Name |
N-(3H-benzimidazol-5-yl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-10-3-1-9(2-4-10)14(19)18-11-5-6-12-13(7-11)17-8-16-12/h1-8H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOJJRDMMHFUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CN3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4510041.png)
![N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4510052.png)

![3,5-dimethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B4510064.png)

![N-{2-chloro-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4510079.png)
![4-methoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B4510090.png)
![2-{4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-1-piperazinyl}ethanol](/img/structure/B4510101.png)
![4-{[4-(4-oxo-3(4H)-quinazolinyl)butanoyl]amino}benzamide](/img/structure/B4510110.png)
![2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4510120.png)

![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]tetrahydro-2-furancarboxamide](/img/structure/B4510134.png)

![7-(4-benzyl-1-piperazinyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4510145.png)